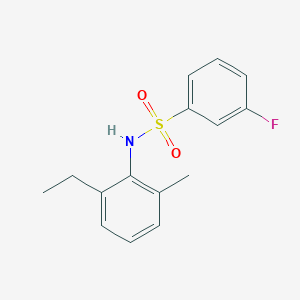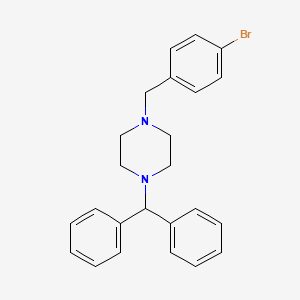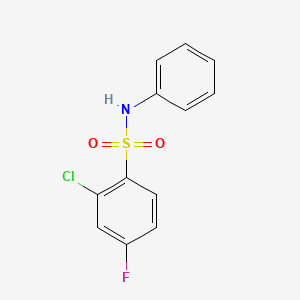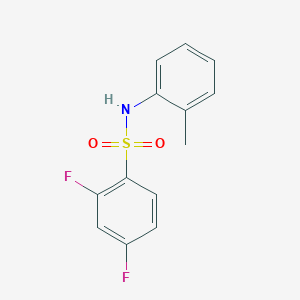![molecular formula C24H22Cl2N2O2 B10976619 N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B10976619.png)
N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is a chemical compound with the molecular formula C24H22Cl2N2O2 It is known for its unique structure, which includes two chlorophenyl groups attached to an ethyl chain, linked to a benzene ring with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves the reaction of 3-chlorophenylethylamine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-diamine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its chlorophenyl groups may also interact with cellular membranes, altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
N1N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with 4-chlorophenyl groups.
N1N3-BIS[2-(3-FLUOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with fluorophenyl groups.
N1N3-BIS[2-(3-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with methoxyphenyl groups.
Uniqueness
N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N2O2 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N2O2/c25-21-8-1-4-17(14-21)10-12-27-23(29)19-6-3-7-20(16-19)24(30)28-13-11-18-5-2-9-22(26)15-18/h1-9,14-16H,10-13H2,(H,27,29)(H,28,30) |
InChI Key |
AECJOVFHRSFGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10976539.png)

![2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976541.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10976547.png)

![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)

![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B10976565.png)

![N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10976571.png)
![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea](/img/structure/B10976575.png)

![3-[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976607.png)
